Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate
Description
Chemical Identity and Properties Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate (CAS: 2629316-12-5) is a brominated phthalazinone derivative with a carbamate functional group. Its molecular formula is C₁₄H₁₆BrN₃O₃, and it has a molecular weight of 354.20 g/mol . The compound is characterized by:
- A phthalazinone core substituted with a bromine atom at the 7-position.
- A tert-butyl carbamate group attached via a methyl linker to the 1-position of the phthalazinone ring.
Key Applications
This compound is primarily used in scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development. Suppliers such as Apollo Scientific and Shanghai Caerulum Pharma offer it with purities ranging from 95% to 98%, priced between €184.00 for 250 mg and €1,515.00 for 10 g .
Properties
IUPAC Name |
tert-butyl N-[(7-bromo-4-oxo-3H-phthalazin-1-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(20)16-7-11-10-6-8(15)4-5-9(10)12(19)18-17-11/h4-6H,7H2,1-3H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGDPPVETPIDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=O)C2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalazinone Core Assembly
The 3,4-dihydrophthalazin-4-one scaffold is synthesized through cyclocondensation reactions. A representative protocol involves:
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Starting material : 8-Nitro-1,2-dihydrophthalazin-1-one (60 mg, 0.314 mmol) reacts with 3-bromo-piperidine-2,6-dione (90 mg, 0.471 mmol) in DMF (1 mL) with K₂CO₃ (129 mg, 0.942 mmol) at 85°C for 5 hours.
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Workup : Ethyl acetate extraction followed by column chromatography yields 71.7% of the cyclized product.
Critical Parameters :
Bromination Strategies
Introducing bromine at the 7-position employs two primary methods:
Table 1. Bromination Method Comparison
| Method | Reagents | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Br₂/AlCl₃ (5 mol%) | 85 | >20:1 | |
| Metal-Mediated | CuBr₂/DMF, 130°C | 75 | 15:1 |
The AlCl₃-catalyzed protocol using 1 vol% solvent demonstrates superior atom economy and scalability.
Carbamate Installation
The methylcarbamate moiety is introduced via:
-
Boc Protection : Reacting the aminomethyl intermediate with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Optimization Insight :
Process Optimization and Scalability
Table 2. Reaction Optimization Matrix
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε 30–40 (DMF/DMSO) | +25% yield |
| Temperature | 80–85°C | +18% conversion |
| Equiv. K₂CO₃ | 3.0 | ↓ Side products |
Data aggregated from shows DMF outperforms THF or acetonitrile in phthalazinone syntheses.
Purification Strategies
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Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) achieves >95% purity
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Crystallization : Ethanol/water (4:1) recrystallization removes residual Boc reagents
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 4.12 (d, J=5.6 Hz, 2H, CH₂), 8.21 (s, 1H, Ar-H)
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HRMS : m/z calcd for C₁₄H₁₆BrN₃O₃ [M+H]⁺ 354.20, found 354.19
Hazard Mitigation
| Reagent | Hazard Class | Mitigation |
|---|---|---|
| Bromine | Corrosive | Closed-system transfer, PPE |
| Boc₂O | Lachrymator | Neutralization traps, ventilation |
| AlCl₃ | Moisture-sensitive | Dry N₂ atmosphere |
Industrial-scale Considerations
For kilogram-scale production:
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Cost Drivers : 4-Chloro-2,5-difluorobenzoic acid (raw material) contributes 62% of total cost
-
Throughput : Solvent volume reduction from 10 vol to 1 vol improves productivity 8-fold
-
Alternative Routes : Copper-mediated cyanation reduces CuCN usage from 8.0 to 2.0 equiv
Emerging Methodologies
Recent advances propose:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) in solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution Reactions: Formation of substituted phthalazinone derivatives.
Reduction Reactions: Formation of hydroxylated phthalazinone derivatives.
Oxidation Reactions: Formation of oxidized phthalazinone derivatives.
Scientific Research Applications
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and carbamate groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Features
- SMILES Code :
O=C1C2=C(C=C(Br)C=C2)C(CNC(OC(C)(C)C)=O)=NN1 - InChI Key :
PMGDPPVETPIDBN-UHFFFAOYSA-N.
To contextualize its properties and applications, tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate is compared with structurally related carbamate and phthalazinone derivatives.
Structural Analogues
a. Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS: N/A)
- Structure: Features a cyclohexyl ring substituted with methoxy and amino groups, linked to a tert-butyl carbamate via a methyl group.
- Key Differences: Core Structure: Cyclohexane vs. phthalazinone. Substituents: Methoxy and amino groups instead of bromine and ketone.
- Applications : Intermediate in synthesizing kinase inhibitors and other bioactive molecules .
b. Tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate
- Structure: Contains a tetrahydro-2H-pyran (oxane) ring with an amino group, connected to a carbamate.
- Key Differences: Heterocyclic Core: Oxane vs. phthalazinone.
- Applications : Used in medicinal chemistry for chiral building blocks .
c. Tert-butyl ((7-chloro-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate
- Structure: Chlorine replaces bromine at the 7-position of the phthalazinone core.
- Key Differences :
- Halogen Substituent : Chlorine (smaller atomic radius, lower electronegativity) vs. bromine.
- Reactivity : Bromine’s higher leaving-group ability may enhance nucleophilic substitution reactions.
- Applications : Similar use as a synthetic intermediate but with distinct reactivity profiles.
Physicochemical and Commercial Comparison
Key Observations :
- The brominated phthalazinone derivative has a higher molecular weight due to bromine’s atomic mass.
- Commercial availability and pricing data are more robust for the target compound, reflecting its broader synthetic utility .
Functional Group Impact on Reactivity
- Carbamate Group : Enhances stability and modulates solubility in polar solvents across all analogues.
- Bromine vs. Chlorine : Bromine’s larger size and polarizability make it superior in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .
- Heterocyclic Core: Phthalazinones are more electron-deficient than cyclohexane or oxane systems, favoring electrophilic aromatic substitution.
Biological Activity
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure, which includes a bromine atom and a phthalazinone core, makes it an interesting subject for biological activity studies. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H16BrN3O3
- Molecular Weight : 354.21 g/mol
- CAS Number : 2629316-12-5
The compound features a tert-butyl group linked to a phthalazinone derivative, which is known for its diverse biological activities.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the carbamate group may facilitate these interactions, potentially leading to modulation of enzyme activity and protein interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been investigated for its efficacy against various bacterial strains, including multidrug-resistant (MDR) pathogens. In silico docking studies suggest that it may bind effectively to target proteins involved in bacterial survival and replication.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective |
The compound's ability to disrupt bacterial cell membranes has been noted, indicating a potential mechanism involving membrane depolarization .
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes critical to bacterial metabolism and replication. For example:
- Target Enzyme : D-alanyl-D-alanine synthetase
- Inhibition Type : Competitive inhibition
- IC50 Value : To be determined in further studies
This inhibition could lead to decreased bacterial viability and growth, making it a candidate for antibiotic development.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- In Silico Molecular Docking Studies :
- Comparative Analysis with Similar Compounds :
Q & A
Q. What are the common synthetic routes for Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, alkylation, or nucleophilic substitution. For example:
- Step 1 : Reacting a brominated phthalazinone precursor with tert-butyl chloroethyl carbamate in the presence of cesium carbonate and lithium bromide in DMF at 20–50°C for 35 hours .
- Step 2 : Deprotection of the tert-butyl group using acidic conditions (e.g., HCl/MeOH) to yield intermediates for downstream functionalization .
- Key Considerations : Moisture-sensitive reagents require anhydrous conditions, and reaction progress should be monitored via TLC or LC-MS.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELXL for refinement. Key steps include:
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While specific toxicity data for this compound may be limited, general carbamate handling guidelines apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands like BINAP or XPhos to enhance coupling efficiency .
- Temperature Gradients : Perform reactions at 50°C for faster kinetics but monitor for decomposition. Lower temperatures (20–25°C) may reduce side products .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like LiBr accelerate SN2 pathways .
Q. What analytical methods are used to confirm the compound's purity and structural integrity?
- Methodological Answer :
Q. How does this compound serve as an intermediate in pharmaceutical research?
- Methodological Answer : The bromine atom and carbamate group make it a versatile building block:
- Drug Development : Used in synthesizing PARP inhibitors (e.g., Olaparib intermediates) via Suzuki-Miyaura couplings .
- Bioconjugation : The tert-butyl group can be deprotected to generate free amines for peptide coupling or fluorophore labeling .
Q. How to address inconsistencies in spectroscopic data during synthesis?
- Methodological Answer :
- Byproduct Identification : Use HR-MS to detect halogenated impurities (common in brominated precursors) .
- Solvent Artifacts : Ensure complete removal of DMF (δ 2.7–2.9 ppm in ¹H NMR) via repeated washing with ethyl acetate.
- Tautomerism : Phthalazinone rings may exhibit keto-enol tautomerism, leading to split peaks in NMR; use DMSO-d₆ to stabilize the keto form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
